molecular formula C20H20N2O6 B11021448 Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate

Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate

Cat. No.: B11021448
M. Wt: 384.4 g/mol
InChI Key: NSSFSSGVOUOLBK-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate is an organic compound with a complex structure that includes ester and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate typically involves the reaction of diethyl oxalate with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production cost and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are amine derivatives.

    Substitution: The major products depend on the nucleophile used but typically include substituted esters or amides.

Scientific Research Applications

Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2’-[(1,2-dithioxo-1,2-ethanediyl)diimino]diacetate
  • Diethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate
  • Propane-2,2-diylbis(oxyethane-2,1-diyl) diacetate

Uniqueness

Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate is unique due to its specific combination of ester and imine functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and versatility in various chemical and biological contexts.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C20H20N2O6/c1-3-27-19(25)13-9-5-7-11-15(13)21-17(23)18(24)22-16-12-8-6-10-14(16)20(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

NSSFSSGVOUOLBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

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